molecular formula C10H13Cl2NO2 B6144965 2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride CAS No. 1572970-89-8

2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride

Cat. No. B6144965
CAS RN: 1572970-89-8
M. Wt: 250.1
InChI Key:
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Description

2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride, also known as 2-CPMHA, is an organic compound with a variety of applications in scientific research. It is used as a reagent in various biochemical and physiological studies, as well as in laboratory experiments.

Mechanism of Action

2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride acts as a calcium channel blocker, meaning it binds to calcium channels and prevents calcium ions from entering the cell. This prevents the activation of calcium-dependent signaling pathways, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. These include the inhibition of neurotransmitter release, the inhibition of calcium-dependent signaling pathways, the inhibition of cell proliferation, and the inhibition of enzyme activity.

Advantages and Limitations for Lab Experiments

The use of 2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride in laboratory experiments has several advantages. It is easy to synthesize, has a relatively low cost, and is relatively safe to use. However, it has some limitations. It is not very soluble in water, which can limit its use in certain experiments. In addition, its effects are not always reversible, which can make it difficult to study certain physiological processes.

Future Directions

There are several potential future directions for further research into 2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride. These include the development of more efficient synthesis methods, the investigation of its effects on other physiological processes, and the development of new applications for it in laboratory experiments. In addition, further research could be done to investigate the potential therapeutic uses of this compound, such as in the treatment of neurological disorders. Finally, further research could be done to investigate the safety and efficacy of this compound in humans.

Synthesis Methods

2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride is synthesized from 2-chloro-4-methylphenylacetic acid, which is obtained from the reaction of 2-chlorophenol with acetic anhydride. The acid is then reacted with methyl amine, which produces 2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid. This acid is then reacted with hydrochloric acid to obtain the hydrochloride salt.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the nervous system, as well as to investigate the role of calcium in cell signaling pathways. It has also been used to study the role of calcium in the regulation of gene expression.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride' involves the reaction of 2-chlorobenzyl chloride with methylamine to form 2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-chlorobenzyl chloride", "methylamine", "sodium hydroxide", "acetic acid", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzyl chloride in dry acetic acid.", "Step 2: Add a solution of methylamine in dry acetic acid dropwise to the reaction mixture while stirring.", "Step 3: Heat the reaction mixture at reflux for 24 hours.", "Step 4: Cool the reaction mixture and add sodium hydroxide solution to adjust the pH to 8-9.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the ethyl acetate solution to obtain 2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid as a white solid.", "Step 7: Dissolve 2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid in water and add hydrochloric acid to adjust the pH to 2-3.", "Step 8: Concentrate the solution to obtain 2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride as a white solid." ] }

CAS RN

1572970-89-8

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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